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Compound of Interest

Compound Name: 2-Bromo-4-methylpyrimidine

Cat. No.: B1278442

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-methylpyrimidine (CAS No: 130645-48-6), a heterocyclic compound of interest in
medicinal chemistry and materials science. Due to the limited availability of publicly accessible
experimental spectra for this specific molecule, this document focuses on predicted data
derived from established spectroscopic principles, alongside detailed, representative
experimental protocols for acquiring such data.

Molecular Structure and Properties

o |[UPAC Name: 2-bromo-4-methylpyrimidine
e Molecular Formula: CsHsBrN2
e Molecular Weight: 173.01 g/mol
e Structure:
o SMILES: Cclccnc(Br)nl

o InChl: InChIl=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3

Spectroscopic Data
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The following sections present the predicted spectroscopic data for 2-Bromo-4-
methylpyrimidine. These values are based on computational models and analysis of similar
structures. Experimental verification is recommended for precise characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Data (in CDClI3)

. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . L
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-6 ~8.3-8.5 Doublet (d) ~5.0
H-5 ~6.9-7.1 Doublet (d) ~5.0
-CHs ~24-26 Singlet (s) N/A

Table 2: Predicted 3C NMR Data (in CDClI3)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-2 ~158 - 162

C-4 ~165 - 169

C-6 ~155 - 159

C-5 ~118-122

-CHs ~23-26

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data (Neat)
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Vibrational Mode Predicted Wavenumber (cm~?)
C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic, -CHs) 2850 - 3000

C=N and C=C stretch (pyrimidine ring) 1550 - 1620

C-H bend (aliphatic, -CHs3) 1430 - 1470

Ring vibrations 1300 - 1500

C-Br stretch 600 - 800

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The presence of a bromine atom will result in a characteristic M+2 isotopic
pattern.

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)
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Description & Expected

lon Predicted m/z . .

Relative Intensity

Molecular ion containing the
[M]* 172 ,

79Br isotope.

Molecular ion containing the

81Br isotope. Expected
[M+2]* 174 _ o

intensity is ~98% of the M+

peak.

Fragment resulting from the
[M-Br]* 93 _

loss of the bromine atom.

Fragment from the loss of a

neutral hydrogen cyanide
[M-HCN]* 145/147

molecule, showing the Br

isotope pattern.

Fragment from the loss of the
[M-CHs]* 157/159 methyl group, showing the Br

isotope pattern.

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for
a sample like 2-Bromo-4-methylpyrimidine.

NMR Spectroscopy (*H and *3C)

Objective: To obtain high-resolution *H and 13C NMR spectra to determine the carbon-hydrogen
framework.

Materials & Equipment:
e 2-Bromo-4-methylpyrimidine sample
o Deuterated solvent (e.g., Chloroform-d, CDCIs)

e High-quality 5 mm NMR tube and cap
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» Pipette or syringe
 NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Bromo-4-
methylpyrimidine into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCI3).
o Ensure the sample is fully dissolved. If necessary, use gentle vortexing.
o Transfer the solution into a clean NMR tube.

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's probe.

[e]

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o

Acquire the *H NMR spectrum using a standard pulse sequence.

[¢]

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

» Data Processing:
o Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
o Apply Fourier transformation, phase correction, and baseline correction.

o Calibrate the chemical shifts using the residual solvent peak (for CDCls: & 7.26 ppm for 1H
and 0 77.16 ppm for 13C).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:
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e 2-Bromo-4-methylpyrimidine sample

o Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR)
accessory.

e Spatula and cleaning solvents (e.g., isopropanol).

Procedure:

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

» Sample Application: Place a small amount of the 2-Bromo-4-methylpyrimidine sample
directly onto the ATR crystal.

e Ensure good contact between the sample and the crystal using the pressure clamp.

o Data Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400
cm™i,

o Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

2-Bromo-4-methylpyrimidine sample

High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

Autosampler vial with cap

Gas Chromatograph-Mass Spectrometer (GC-MS) system
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Procedure:

o Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount
(~1 mg) of 2-Bromo-4-methylpyrimidine in a volatile organic solvent (1 mL) in a clean vial.

e Instrument Setup:
o Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).
o Set the MS to scan a suitable mass range (e.g., m/z 40-300).
o Use Electron lonization (El) at a standard energy of 70 eV.

o Data Acquisition: Inject a small volume (e.g., 1 pL) of the prepared sample solution into the
GC.

» Data Processing:

[¢]

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 2-
Bromo-4-methylpyrimidine.

[¢]

Extract the mass spectrum for that specific peak.

[¢]

Identify the molecular ion peak and the characteristic M+2 peak for bromine.

[e]

Analyze the major fragment ions to propose fragmentation pathways.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 2-Bromo-4-methylpyrimidine.
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Caption: General workflow for the spectroscopic analysis of 2-Bromo-4-methylpyrimidine.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methylpyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278442#spectroscopic-data-of-2-bromo-4-
methylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1278442?utm_src=pdf-body-img
https://www.benchchem.com/product/b1278442?utm_src=pdf-body
https://www.benchchem.com/product/b1278442#spectroscopic-data-of-2-bromo-4-methylpyrimidine-nmr-ir-ms
https://www.benchchem.com/product/b1278442#spectroscopic-data-of-2-bromo-4-methylpyrimidine-nmr-ir-ms
https://www.benchchem.com/product/b1278442#spectroscopic-data-of-2-bromo-4-methylpyrimidine-nmr-ir-ms
https://www.benchchem.com/product/b1278442#spectroscopic-data-of-2-bromo-4-methylpyrimidine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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